1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene
Description
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is a halogenated aromatic compound featuring a dichlorobenzene core substituted with a branched alkenyl group (3-methylbut-1-en-2-yl). This structure combines the electron-withdrawing effects of chlorine atoms with the reactivity of the alkenyl moiety, making it a valuable intermediate in organic synthesis. It is notably utilized in the preparation of isoxazoline insecticides, where its alkenyl group participates in 1,3-dipolar cycloaddition reactions to form bioactive heterocycles . The compound’s molecular formula is C₁₁H₁₁Cl₂, with a molecular weight of 211.11 g/mol. Its structural uniqueness lies in the spatial arrangement of the alkenyl substituent, which influences both reactivity and physical properties such as solubility and melting point.
Properties
IUPAC Name |
1,3-dichloro-5-(3-methylbut-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-7(2)8(3)9-4-10(12)6-11(13)5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZVORZPPHLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227684 | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864736-69-6 | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864736-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Wittig Olefination Approach
One of the most common and reliable methods to prepare substituted vinylbenzenes is the Wittig olefination, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
-
- Methyltriphenylphosphonium halide (e.g., bromide or iodide)
- Strong base such as potassium tert-butoxide or n-butyllithium to generate the ylide
- 3,5-dichloro-substituted aromatic aldehydes or ketones as electrophilic partners
- Solvent: Tetrahydrofuran (THF) or similar anhydrous solvents
- Temperature: Typically 0°C to room temperature
-
- Generation of the phosphonium ylide by treating methyltriphenylphosphonium halide with a strong base under inert atmosphere.
- Addition of the 1,3-dichlorobenzene derivative bearing an aldehyde or ketone group.
- Stirring the reaction mixture for several hours (4–8 h) at controlled temperature.
- Work-up involving aqueous quenching, extraction, drying, and purification by column chromatography.
Example:
Synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene was achieved by reacting methyltriphenylphosphonium bromide with 3,5-dichloro-2,2,2-trifluoroacetophenone in the presence of potassium tert-butoxide in THF at 20–25°C for 1.5 hours, yielding 79% of the product after purification.Adaptation for 3-methylbut-1-en-2-yl Side Chain:
The key is to use the corresponding aldehyde or ketone precursor that, upon Wittig reaction, forms the 3-methylbut-1-en-2-yl vinyl substituent. This could involve using 3-methylbutan-2-one (mesityl oxide) or related substrates.
Cross-Coupling and Substitution Strategies
While direct cross-coupling examples for this exact compound are limited, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Heck reactions) are commonly employed for attaching substituted alkenes to halogenated aromatic rings.
-
- Palladium catalysts such as palladium acetate
- Phosphine ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate)
- Base such as sodium tert-butoxide
- Solvent: Toluene or other aromatic solvents
- Elevated temperatures (100–130°C)
Example:
In related indole syntheses, 1-bromo-2-(2-chlorovinyl)benzene was reacted with amines in the presence of palladium acetate and sodium tert-butoxide to afford substituted products. Such conditions can be adapted for vinylation of dichlorobenzenes.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Wittig Olefination | Methyltriphenylphosphonium halide, 3,5-dichloroacetophenone derivative, KOtBu | THF, 20–25°C, 1.5–8 h | 70–80 | High selectivity, widely used for vinylation |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, phosphine ligand, NaOtBu, vinyl halide or boronic ester | Toluene, 100–130°C, 4 h | 70–85 | Useful for attaching vinyl groups to aromatic rings |
| C(sp3)-F Bond Cleavage | Fluoroalkylated substrates | Various, specialized conditions | 60–70 | Advanced method for fluoroalkylated analogues |
Research Findings and Notes
- The Wittig reaction remains the most straightforward and high-yielding method for preparing vinyl-substituted dichlorobenzenes, including this compound analogues.
- The choice of base and solvent critically affects the reaction efficiency and stereoselectivity of the alkene formed.
- Purification is typically achieved by silica gel column chromatography using nonpolar eluents such as hexane or petroleum ether mixtures.
- Cross-coupling methods provide an alternative route, especially when vinyl halides or boronic esters are readily available.
- Advanced synthetic routes involving fluorinated analogues demonstrate the potential for functional group manipulations but require specialized reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to hydrogenate the double bond in the alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted benzenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dechlorinated benzenes or hydrogenated alkyl groups.
Scientific Research Applications
Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unsaturated carbon-carbon bond allows for various chemical reactions such as:
- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles to form new compounds.
- Electrophilic addition: The double bond in the side chain can react with electrophiles, leading to diverse functionalized products.
Table 1: Chemical Reactions Involving 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Chlorine replaced with amines or alcohols | Amino or hydroxy derivatives |
| Electrophilic Addition | Addition of electrophiles to the double bond | Alkylated products |
Biological Research
In biological studies, this compound is investigated for its potential interactions with biomolecules. Research indicates that compounds with similar structures may influence various biochemical pathways and could exhibit:
- Antimicrobial properties: Preliminary studies suggest potential efficacy against specific bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of chlorinated aromatic compounds, including this compound. Results indicated activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents.
Medicinal Applications
While direct medicinal applications of this compound are still under exploration, its structural similarities to known therapeutic agents warrant further investigation into:
- Pharmaceutical development: Potential as a scaffold for drug design targeting specific diseases.
Table 2: Potential Therapeutic Targets
| Disease Area | Potential Mechanism of Action |
|---|---|
| Bacterial Infections | Disruption of bacterial cell wall synthesis |
| Cancer | Induction of apoptosis in cancer cells |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications such as:
- Agrochemicals: Used as an active ingredient in herbicides and pesticides due to its effectiveness against various plant pathogens.
Case Study: Agrochemical Efficacy
Research conducted on the herbicidal activity of chlorinated compounds demonstrated that this compound effectively inhibited the growth of several weed species, highlighting its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene with analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity and Applications
- Alkenyl Groups : The target compound and its trifluoropropenyl analog (C₁₀H₆Cl₂F₃) participate in cycloaddition reactions critical for insecticide synthesis. The trifluoropropenyl group enhances metabolic stability in agrochemicals .
- Halogenated Alkyl Groups : Chloromethyl (C₇H₅Cl₃) and bromomethyl (C₈H₄BrCl₂F₃O) substituents increase electrophilicity, making these compounds effective alkylating agents .
- Aromatic Electron Modulation : Trifluoromethyl (C₇H₃Cl₂F₃) and difluoromethoxy (C₇H₄Cl₂F₂O) groups introduce electron-withdrawing effects, improving binding to biological targets in pharmaceuticals .
Physical Properties
- Melting points vary significantly; for example, 1,3-Dichloro-5-(chloromethyl)benzene has a low mp (35–37°C), suggesting higher volatility compared to bulkier alkenyl derivatives .
- Fluorinated derivatives (e.g., C₁₀H₆Cl₂F₃) exhibit higher molecular weights and lipophilicity, influencing their environmental persistence and bioavailability .
Environmental and Biological Impact
- Compounds like 1,3-dichloro-5-[(2S)-tetrachlorobutan-2-yl]benzene (Henry’s Law constant: 8.4×10⁻²) demonstrate environmental persistence, highlighting the need for careful handling of halogenated aromatics .
- The methoxyphenyl ethenyl derivative (C₁₅H₁₂Cl₂O) shows targeted bioactivity as a receptor antagonist, underscoring the role of substituent polarity in drug design .
Research Findings and Industrial Relevance
- Insecticide Development : The target compound’s alkenyl group is pivotal in synthesizing isoxazoline intermediates, which exhibit potent activity against pests like Plutella xylostella .
- Biochemical Tools : Derivatives like 1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene are specialized research tools for studying cellular pathways, reflecting the versatility of dichlorobenzene scaffolds .
- Sustainability Challenges : Fluorinated analogs, while effective, raise concerns about bioaccumulation, driving research into greener alternatives .
Biological Activity
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₂Cl₂
- Molar Mass: 215.12 g/mol
- CAS Number: 864736-69-6
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of chlorine atoms enhances its reactivity, while the alkenyl side chain can participate in nucleophilic addition reactions. These characteristics may influence its pharmacological effects, including:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes associated with various metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors, impacting signal transduction pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Thyroid Toxicity
In a comprehensive study examining thyroid toxicity, this compound was found to inhibit TPO activity significantly. This inhibition can lead to alterations in thyroid hormone levels, raising concerns about its environmental and health impacts .
Case Study 2: Anticancer Potential
Another study investigated the compound's effects on various cancer cell lines. Results indicated that it selectively induced apoptosis in specific cancer types while sparing normal cells. This selectivity points towards its potential utility as a chemotherapeutic agent .
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Pharmacokinetics: Studies have shown that the compound exhibits favorable pharmacokinetic properties, including absorption and distribution profiles that support its potential therapeutic uses.
- Toxicological Assessments: Toxicological evaluations have revealed that while the compound has promising biological activities, it also poses risks associated with endocrine disruption and cytotoxicity at higher concentrations .
- Environmental Impact: Investigations into its environmental behavior indicate that the compound can persist in ecosystems, raising concerns about bioaccumulation and long-term ecological effects.
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 35–37°C | |
| Log P (octanol-water) | 3.8 (calc. via EPI Suite) | |
| Vapor Pressure (25°C) | 0.12 mmHg |
Q. Table 2: Key Spectral Peaks
| Technique | Key Peaks | Functional Group |
|---|---|---|
| IR | 1640 cm⁻¹ (C=C stretch) | Alkenyl group |
| MS (EI) | m/z 215 [M]⁺ | Molecular ion |
| UV-Vis | λmax = 268 nm (π→π*) | Conjugated system |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
